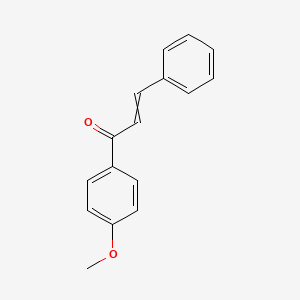
4'-Methoxychalcone
Vue d'ensemble
Description
4’-Methoxychalcone is a chalcone derivative with the molecular formula C16H14O2. It is known for its diverse pharmacological properties, including anti-tumor and anti-inflammatory activities . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth position of the phenyl ring, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
The synthesis of 4’-Methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an equimolar mixture of 4-methoxybenzaldehyde and acetophenone in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide . The reaction is usually performed at room temperature, and the product is purified by recrystallization from ethanol .
Industrial production methods for 4’-Methoxychalcone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
4’-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction of 4’-Methoxychalcone can yield dihydrochalcones.
Substitution: The methoxy group in 4’-Methoxychalcone can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields epoxides, while reduction produces dihydrochalcones .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Medicine: 4’-Methoxychalcone exhibits promising anti-tumor and anti-diabetic activities. .
Mécanisme D'action
The mechanism of action of 4’-Methoxychalcone involves multiple molecular targets and pathways. It has been shown to enhance cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in cancer cells . Additionally, it upregulates PPARgamma-induced transcriptional activity, which plays a crucial role in adipocyte differentiation and adiponectin expression .
Comparaison Avec Des Composés Similaires
4’-Methoxychalcone is part of the chalcone family, which includes various derivatives with similar structures but different substituents. Some similar compounds include:
2’-Hydroxy-4-methoxychalcone: Known for its antioxidant activity and ability to attenuate oxidative stress.
4’-Hydroxychalcone: Exhibits significant anti-inflammatory and antimicrobial properties.
4’-Dimethylaminochalcone:
Compared to these compounds, 4’-Methoxychalcone stands out due to its unique combination of anti-tumor, anti-inflammatory, and anti-diabetic activities .
Conclusion
4’-Methoxychalcone is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3 |
Clé InChI |
KJHHAPASNNVTSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














